molecular formula C10H14O B120322 (1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 156880-57-8

(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No. B120322
M. Wt: 150.22 g/mol
InChI Key: JCKKBRXWDBWAEP-JXUBOQSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde is a bicyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. The compound is also known as norbornadiene aldehyde and has the chemical formula C10H12O.2.1]heptane-2-carbaldehyde.

Mechanism Of Action

The mechanism of action of (1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde is not well understood. However, studies have shown that the compound can undergo various chemical reactions, including Diels-Alder reactions, Michael additions, and cycloadditions, which make it a versatile compound for use in organic synthesis.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of (1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde. However, studies have shown that the compound does not exhibit any significant toxicity or adverse effects on biological systems.

Advantages And Limitations For Lab Experiments

The advantages of using (1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde in lab experiments include its unique chemical structure, versatility, and potential applications in various fields of scientific research. However, the limitations of using the compound include its complex synthesis process, limited availability, and lack of information on its biochemical and physiological effects.

Future Directions

There are several future directions for research on (1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde. These include exploring its potential applications in drug discovery, organic synthesis, and materials science. Further studies are also needed to elucidate the compound's mechanism of action and its biochemical and physiological effects on biological systems. Additionally, efforts should be made to develop more efficient and cost-effective synthesis methods for the compound to make it more readily available for research purposes.
In conclusion, (1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde is a unique bicyclic compound that has potential applications in various fields of scientific research. Its complex synthesis process, limited availability, and lack of information on its biochemical and physiological effects are some of the limitations of using the compound in lab experiments. However, further research on the compound's potential applications and mechanism of action could lead to the development of new drugs, materials, and synthetic methods.

Synthesis Methods

(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde can be synthesized through a multi-step reaction process. The first step involves the reaction of norbornadiene with vinyl magnesium bromide in the presence of a catalyst to form the corresponding vinyl norbornene. The second step involves oxidation of the vinyl norbornene using a suitable oxidizing agent to form the desired aldehyde product.

Scientific Research Applications

(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde has shown potential applications in various fields of scientific research. The compound has been used as a starting material for the synthesis of various biologically active molecules, including natural products and pharmaceuticals. It has also been used as a ligand in organometallic chemistry and as a reagent in organic synthesis.

properties

CAS RN

156880-57-8

Product Name

(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(1R,2S,3S,4S)-3-ethenylbicyclo[2.2.1]heptane-2-carbaldehyde

InChI

InChI=1S/C10H14O/c1-2-9-7-3-4-8(5-7)10(9)6-11/h2,6-10H,1,3-5H2/t7-,8+,9-,10-/m0/s1

InChI Key

JCKKBRXWDBWAEP-JXUBOQSCSA-N

Isomeric SMILES

C=C[C@H]1[C@H]2CC[C@H](C2)[C@@H]1C=O

SMILES

C=CC1C2CCC(C2)C1C=O

Canonical SMILES

C=CC1C2CCC(C2)C1C=O

synonyms

Bicyclo[2.2.1]heptane-2-carboxaldehyde, 3-ethenyl-, [1R-(2-exo,3-endo)]- (9CI)

Origin of Product

United States

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